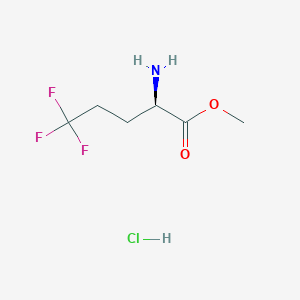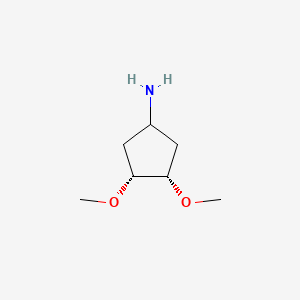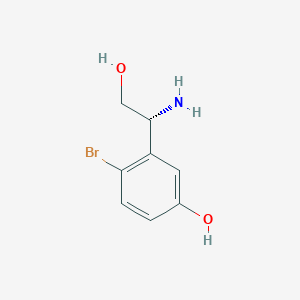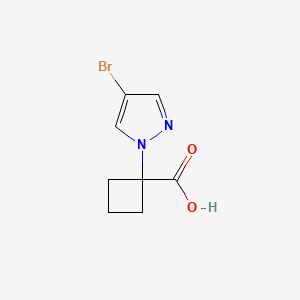![molecular formula C12H21BO2 B13566315 2-(Bicyclo[3.1.0]hexan-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13566315.png)
2-(Bicyclo[3.1.0]hexan-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{bicyclo[3.1.0]hexan-6-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound with the molecular formula C12H21BO2. It is a boron-containing compound that features a bicyclo[3.1.0]hexane ring system and a dioxaborolane moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{bicyclo[3.1.0]hexan-6-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be achieved through a (3 + 2) annulation reaction. This involves the reaction of cyclopropenes with aminocyclopropanes in the presence of an organic or iridium photoredox catalyst under blue LED irradiation. This method provides good yields and is highly diastereoselective when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
2-{bicyclo[3.1.0]hexan-6-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Hydroboration: It can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts.
Common Reagents and Conditions
Borylation: Palladium catalysts are commonly used.
Hydroboration: Transition metal catalysts are employed.
Major Products
Borylation: Pinacol benzyl boronate.
Hydroboration: Corresponding boron-containing products depending on the starting alkyne or alkene.
Applications De Recherche Scientifique
2-{bicyclo[3.1.0]hexan-6-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-{bicyclo[3.1.0]hexan-6-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form stable complexes with other molecules, facilitating reactions such as borylation and hydroboration. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.1.0]hexan-2-ol, 2-methyl-5-(1-methylethyl)-: This compound shares the bicyclo[3.1.0]hexane ring system but differs in the functional groups attached.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: This compound shares the dioxaborolane moiety but lacks the bicyclo[3.1.0]hexane ring system.
Uniqueness
2-{bicyclo[3.1.0]hexan-6-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the combination of the bicyclo[3.1.0]hexane ring system and the dioxaborolane moiety. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in chemistry, biology, medicine, and industry .
Propriétés
Formule moléculaire |
C12H21BO2 |
|---|---|
Poids moléculaire |
208.11 g/mol |
Nom IUPAC |
2-(6-bicyclo[3.1.0]hexanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H21BO2/c1-11(2)12(3,4)15-13(14-11)10-8-6-5-7-9(8)10/h8-10H,5-7H2,1-4H3 |
Clé InChI |
KNOPKUHEOKRHAB-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2C3C2CCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(1S)-1-aminoethyl]-1,2-dihydropyridin-2-one](/img/structure/B13566236.png)

![1-{Pyrazolo[1,5-a]pyridin-3-yl}piperazine](/img/structure/B13566242.png)
![4-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]butanamide hydrochloride](/img/structure/B13566246.png)

![3-Bromo-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B13566252.png)







![7-Aminospiro[3.5]nonan-2-ol hydrochloride](/img/structure/B13566319.png)
